molecular formula C14H14N4O4 B14003926 n-(Quinoxalin-2-ylcarbonyl)glycylalanine CAS No. 23518-56-1

n-(Quinoxalin-2-ylcarbonyl)glycylalanine

Cat. No.: B14003926
CAS No.: 23518-56-1
M. Wt: 302.29 g/mol
InChI Key: WWQUJYPWBWCTNM-UHFFFAOYSA-N
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Description

N-(Quinoxalin-2-ylcarbonyl)glycylalanine is a compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinoxalin-2-ylcarbonyl)glycylalanine typically involves the condensation of quinoxaline-2-carboxylic acid with glycylalanine. This reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(quinoxalin-2-ylcarbonyl)glycylalanine can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

N-(quinoxalin-2-ylcarbonyl)glycylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(quinoxalin-2-ylcarbonyl)glycylalanine involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with DNA, enzymes, and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(quinoxalin-2-ylcarbonyl)glycylalanine is unique due to its specific structure, which combines the quinoxaline ring with a glycylalanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

23518-56-1

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

2-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C14H14N4O4/c1-8(14(21)22)17-12(19)7-16-13(20)11-6-15-9-4-2-3-5-10(9)18-11/h2-6,8H,7H2,1H3,(H,16,20)(H,17,19)(H,21,22)

InChI Key

WWQUJYPWBWCTNM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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